molecular formula C17H26BrNO4 B1386875 2-Bromo-N-(3,4,5-triethoxybenzyl)butanamide CAS No. 1172373-65-7

2-Bromo-N-(3,4,5-triethoxybenzyl)butanamide

Cat. No. B1386875
CAS RN: 1172373-65-7
M. Wt: 388.3 g/mol
InChI Key: YNOBVHLHIGPAIA-UHFFFAOYSA-N
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Description

“2-Bromo-N-(3,4,5-triethoxybenzyl)butanamide” is a chemical compound with the molecular formula C17H26BrNO4 . It has an average mass of 388.297 Da and a Monoisotopic mass of 387.104523 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include parameters such as molecular weight, melting point, boiling point, and solubility. The molecular weight of “this compound” is approximately 388.297 Da .

Mechanism of Action

2-Bromo-N-(3,4,5-triethoxybenzyl)butanamide is a brominated compound, which means that it can act as a nucleophile in a variety of reactions. It can also act as a Lewis acid, which allows it to act as a catalyst in certain reactions. In addition, this compound can act as an electron donor, which allows it to form covalent bonds with other molecules.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, as well as to inhibit the production of certain enzymes. In addition, this compound has been shown to have anti-inflammatory and antioxidant effects, and it has been shown to have a protective effect against certain types of cancer.

Advantages and Limitations for Lab Experiments

2-Bromo-N-(3,4,5-triethoxybenzyl)butanamide is a relatively easy compound to synthesize and use in laboratory experiments. It is also relatively stable and has a low toxicity, which makes it a safe compound to use in the laboratory. However, this compound is a relatively expensive compound, which can limit its use in some experiments.

Future Directions

2-Bromo-N-(3,4,5-triethoxybenzyl)butanamide has a wide range of potential applications, and there are a number of future directions that could be explored. One potential direction is to explore the use of this compound in the synthesis of new pharmaceuticals. Another potential direction is to explore the use of this compound in the development of new catalysts and ligands. Additionally, further research could be done to explore the biochemical and physiological effects of this compound, as well as its potential therapeutic applications.

Scientific Research Applications

2-Bromo-N-(3,4,5-triethoxybenzyl)butanamide is a versatile compound that has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis, as a catalyst in the synthesis of other compounds, and as a ligand in coordination chemistry. This compound has also been used in the synthesis of a variety of pharmaceuticals, including antibiotics and anti-inflammatory drugs.

properties

IUPAC Name

2-bromo-N-[(3,4,5-triethoxyphenyl)methyl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26BrNO4/c1-5-13(18)17(20)19-11-12-9-14(21-6-2)16(23-8-4)15(10-12)22-7-3/h9-10,13H,5-8,11H2,1-4H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNOBVHLHIGPAIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NCC1=CC(=C(C(=C1)OCC)OCC)OCC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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